REACTION_CXSMILES
|
C(O)(=O)C.C([O-])(=O)C.[Na+].[NH2:10][CH2:11][C:12]([OH:14])=[O:13].CO[CH:17]1[CH2:21][CH2:20][CH:19](OC)O1>C1(C)C=CC=CC=1>[N:10]1([CH2:11][C:12]([OH:14])=[O:13])[CH:17]=[CH:21][CH:20]=[CH:19]1 |f:1.2|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 liter flask fitted with a condenser, a magnetic stirrer and a nitrogen inlet tube
|
Type
|
CUSTOM
|
Details
|
The system is purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
a positive nitrogen pressure is maintained
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
is removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with four portions of ether
|
Type
|
WASH
|
Details
|
The ether extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ether is evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a slurry
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
to give 8.41g
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |